4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine
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Overview
Description
LolCDE-IN-1 is a compound known for its antibacterial activity. It functions as an inhibitor of the Lol proteins complex, specifically targeting the LolCDE complex. This complex is crucial for the transport of lipoproteins in Gram-negative bacteria, making LolCDE-IN-1 a significant compound in the field of antibacterial research .
Preparation Methods
The preparation of LolCDE-IN-1 involves the expression of LolCDE proteins in Escherichia coli BL21 (DE3) cells. These proteins are then purified using dodecyl maltoside and reconstituted in nanodiscs . The synthetic route and industrial production methods for LolCDE-IN-1 are not extensively documented in the available literature.
Chemical Reactions Analysis
LolCDE-IN-1 primarily interacts with the LolCDE complex, inhibiting its function. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, it binds to the LolCDE complex, preventing the transport of lipoproteins .
Scientific Research Applications
LolCDE-IN-1 has several scientific research applications, particularly in the field of antibacterial research. It has been shown to be effective against a range of Gram-negative bacteria, including multidrug-resistant strains. This makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial therapies . Additionally, LolCDE-IN-1 has been used in structural biology studies to understand the molecular mechanisms of the LolCDE complex .
Mechanism of Action
LolCDE-IN-1 exerts its effects by binding to the LolCDE complex, an ATP-binding cassette transporter. This binding inhibits the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. The inhibition of this transport disrupts bacterial cell envelope biogenesis and other essential processes, leading to bacterial cell death .
Comparison with Similar Compounds
LolCDE-IN-1 is unique in its specific inhibition of the LolCDE complex. Similar compounds include SMT-738, which also targets the LolCDE complex and has shown promise in treating infections caused by carbapenem-resistant Enterobacteriaceae . Another similar compound is lolamicin, which has been identified for its ability to disrupt LolCDE function and is effective against a range of multidrug-resistant bacteria .
Properties
Molecular Formula |
C21H20FN3O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine |
InChI |
InChI=1S/C21H20FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-12,20-21,24-25H,13-14H2 |
InChI Key |
CPSHOEWFEKQBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
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